molecular formula C16H14O2S B14127470 2-(3',5'-Dimethoxyphenyl)benzothiophene

2-(3',5'-Dimethoxyphenyl)benzothiophene

Cat. No.: B14127470
M. Wt: 270.3 g/mol
InChI Key: PNXXPVVLJCPSNB-UHFFFAOYSA-N
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Description

2-(3’,5’-Dimethoxyphenyl)benzothiophene is an organic compound with the molecular formula C16H14O2S. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 3’ and 5’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Dimethoxyphenyl)benzothiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 2-bromothiophene.

    Grignard Reaction: The 3,5-dimethoxybenzaldehyde is reacted with a Grignard reagent derived from 2-bromothiophene to form the corresponding alcohol.

    Cyclization: The resulting alcohol undergoes cyclization to form the benzothiophene ring system.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 2-(3’,5’-Dimethoxyphenyl)benzothiophene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Dimethoxyphenyl)benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3’,5’-Dimethoxyphenyl)benzothiophene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3’,5’-Dimethoxyphenyl)benzothiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiophene: Lacks the methoxy groups, resulting in different chemical and biological properties.

    2-(3’,4’-Dimethoxyphenyl)benzothiophene: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and applications.

    2-(4’-Methoxyphenyl)benzothiophene:

Uniqueness

2-(3’,5’-Dimethoxyphenyl)benzothiophene is unique due to the presence of two methoxy groups at specific positions on the benzene ring

Properties

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1-benzothiophene

InChI

InChI=1S/C16H14O2S/c1-17-13-7-12(8-14(10-13)18-2)16-9-11-5-3-4-6-15(11)19-16/h3-10H,1-2H3

InChI Key

PNXXPVVLJCPSNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC3=CC=CC=C3S2)OC

Origin of Product

United States

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